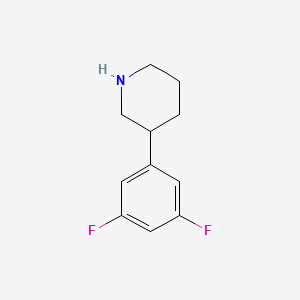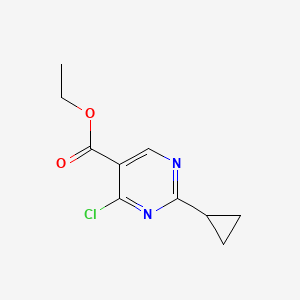![molecular formula C12H17NO B3077185 1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol CAS No. 1044769-60-9](/img/structure/B3077185.png)
1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol
Übersicht
Beschreibung
“1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol” is a chemical compound with the CAS Number: 99858-81-8 . It has a molecular weight of 177.25 . The compound is a powder at room temperature . The IUPAC name for this compound is 1-(4-methylphenyl)-3-pyrrolidinol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H15NO/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-12/h2-5,11,13H,6-8H2,1H3 . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The compound has a melting point of 84-85 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Stereochemistry and Pharmacological Profile Improvement
Stereochemistry plays a crucial role in enhancing the pharmacological profile of pyrrolidine-based compounds. Research on enantiomerically pure phenylpiracetam and its methyl derivative highlights the importance of the stereochemistry of these compounds in facilitating memory processes and attenuating cognitive function impairment. The preparation and pharmacological testing of these enantiomers provide evidence of their superiority, emphasizing the need for drug substance purification to maximize therapeutic efficacy (Veinberg et al., 2015).
Versatile Scaffold for Biologically Active Compounds
The pyrrolidine ring, a common motif in medicinal chemistry, is widely used to develop treatments for various human diseases. Its structural features, such as sp^3-hybridization and non-planarity, contribute significantly to exploring the pharmacophore space and enhancing the three-dimensional coverage of molecules. This review explores the bioactive molecules characterized by the pyrrolidine ring, detailing their synthesis, bioactivity, and the impact of stereoisomers on biological profiles (Li Petri et al., 2021).
Chemical Inhibitors of Cytochrome P450 Isoforms
The application of pyrrolidine derivatives extends to the field of drug metabolism, where they serve as selective inhibitors for various cytochrome P450 (CYP) isoforms in human liver microsomes. This research identifies selective inhibitors for major hepatic CYP isoforms, contributing to a better understanding of drug-drug interactions and the metabolic pathways of pharmaceutical compounds (Khojasteh et al., 2011).
Optoelectronic Materials Development
The integration of pyrrolidine and its derivatives into π-extended conjugated systems showcases their potential in creating novel optoelectronic materials. This review emphasizes the importance of incorporating pyrrolidine fragments into materials for organic light-emitting diodes (OLEDs), highlighting their electroluminescent properties and the role of such derivatives in the development of high-efficiency red phosphorescent OLEDs and colorimetric pH sensors (Lipunova et al., 2018).
Wirkmechanismus
Target of Action
It’s known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds have shown nanomolar activity against CK1γ and CK1ε , suggesting that these kinases could be potential targets.
Mode of Action
The pyrrolidine ring and its derivatives have been reported to interact with their targets due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The influence of steric factors on biological activity has been investigated for pyrrolidine derivatives .
Pharmacokinetics
Modifications have been made to the structure of pyrrolidine derivatives to optimize their pharmacokinetic profile .
Result of Action
Pyrrolidine derivatives have shown nanomolar activity against ck1γ and ck1ε , suggesting that they may have a significant impact on cellular processes.
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)8-13-7-6-12(14)9-13/h2-5,12,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAGUVODSNQJHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077120.png)
![1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077123.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3077131.png)
![1-[(3-Fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077145.png)
![3-[(3-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B3077153.png)
![1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077163.png)
![1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077168.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3077173.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3077184.png)
![4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3077192.png)
![1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3077199.png)
